molecular formula C12H10FN3O B1340344 N-(5-Amino-2-fluorophenyl)isonicotinamide CAS No. 926227-20-5

N-(5-Amino-2-fluorophenyl)isonicotinamide

Cat. No.: B1340344
CAS No.: 926227-20-5
M. Wt: 231.23 g/mol
InChI Key: GDHSBAWGZKVENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)isonicotinamide is a small organic molecule featuring a fluorinated phenyl ring substituted with an amino group at position 5 and a fluorine atom at position 2. The phenyl ring is linked to an isonicotinamide moiety, a derivative of nicotinamide with a pyridine ring.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-2-1-9(14)7-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHSBAWGZKVENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Treatment

N-(5-Amino-2-fluorophenyl)isonicotinamide has shown potential as a therapeutic agent in the treatment of various cancers. The compound is associated with the inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often upregulated in tumors, making it a target for cancer therapies.

  • Mechanism of Action : By inhibiting VEGF receptor activity, the compound can reduce tumor growth and metastasis. It has been studied for efficacy against solid tumors and hematological malignancies such as leukemia .
  • Clinical Relevance : Preclinical studies indicate that compounds similar to this compound can effectively treat conditions like diabetic retinopathy and age-related macular degeneration, both of which involve abnormal blood vessel growth .

Neurodegenerative Disorders

Recent research has highlighted the potential of this compound in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits.

  • Targeting mGlu5 Receptors : The compound's structural analogs have been evaluated for their ability to act as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5), which is implicated in various psychiatric and neurodegenerative disorders .
  • Clinical Trials : Although no small molecule targeting mGlu5 has reached the market yet, ongoing clinical trials are investigating related compounds for their efficacy in managing conditions such as schizophrenia and Alzheimer's disease .

Enzyme Inhibition

This compound also functions as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders and certain cancers.

  • Mechanism : NNMT is involved in the methylation of nicotinamide, which affects various metabolic pathways. Overexpression of this enzyme has been associated with obesity, diabetes, and cancer progression .
  • Research Findings : Studies have demonstrated that inhibitors of NNMT can significantly reduce its activity, leading to potential therapeutic strategies for managing metabolic diseases and cancer . The design of these inhibitors often relies on structure-based rational design to enhance selectivity and potency .

Summary Data Table

Application AreaMechanism/TargetRelevant Findings
Cancer TreatmentVEGF receptor inhibitionEffective against solid tumors and leukemia
Neurodegenerative DisordersmGlu5 receptor modulationPotential benefits for schizophrenia and Alzheimer’s disease
Enzyme InhibitionNNMT inhibitionReduces activity linked to obesity and cancer

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Key Observations:

The heptyloxy chain in N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide raises Log P significantly (5.2 vs. ~0.6 for the acetamide analog), suggesting enhanced lipophilicity and possible impacts on bioavailability . Electron-withdrawing groups (Cl, CF₃) in N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide may improve metabolic stability but reduce solubility due to decreased polarity .

Biological Activity Trends :

  • While direct activity data for the target compound is unavailable, analogs like thiazolidinedione-isonicotinamide hybrids (e.g., compounds 68–70 in ) demonstrate broad-spectrum antimicrobial activity. This suggests that the isonicotinamide moiety, combined with strategic aromatic substitutions, may contribute to biological efficacy .
  • The acetamide analog () has a simpler structure and lower molecular weight, which could favor renal clearance but limit target engagement compared to bulkier derivatives .

Structural Determinants of Function: The amino group at position 5 in the target compound may enable hydrogen bonding with biological targets, a feature absent in analogs with non-polar substituents (e.g., CF₃, Cl) . The pyridine ring in isonicotinamide could participate in π-π stacking or coordinate with metal ions, differentiating it from benzamide-based analogs .

Biological Activity

N-(5-Amino-2-fluorophenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its mechanisms of action, biological effects, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and an amino group on the phenyl ring, contributing to its distinct chemical properties. The presence of fluorine enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.

The compound primarily acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. This inhibition is crucial in various therapeutic contexts, particularly in cancer treatment and metabolic disorders. The mechanism involves hydrogen bonding between the compound and key residues in the enzyme's active site, which enhances binding affinity .

Biological Activity

This compound exhibits several notable biological activities:

  • Inhibition of NNMT : The compound has shown potent inhibitory effects on NNMT, making it a promising candidate for therapeutic applications targeting metabolic pathways.
  • Potential in Imaging : It has been evaluated as a precursor for PET probes in imaging studies related to glycogen synthase kinase 3 (GSK-3), demonstrating favorable blood-brain barrier permeability and stability in serum .

Comparative Analysis

The following table summarizes this compound's biological activity compared to similar compounds:

Compound NameUnique FeaturesBiological Activity
This compoundContains amino and fluorine groupsPotent NNMT inhibitor
N-(5-Amino-2-chlorophenyl)isonicotinamideChlorine instead of fluorineModerate NNMT inhibition
N-(5-Amino-2-bromophenyl)isonicotinamideBromine substitutionVariable activity depending on structure
N-(5-Amino-2-methylphenyl)isonicotinamideMethyl group additionWeaker interaction with NNMT

Case Studies and Research Findings

  • Inhibitory Studies : A study demonstrated that this compound exhibits nanomolar affinity for NNMT, significantly reducing enzyme activity at micromolar concentrations. The IC50 values indicate strong competitive inhibition compared to other known inhibitors .
  • Imaging Applications : The compound was incorporated into PET probes for GSK-3 imaging, showing high stability and favorable pharmacokinetics in vivo. This application highlights its potential role in non-invasive imaging techniques for neurological disorders .
  • Metabolic Stability : Research indicated that this compound maintains stability in human serum over extended periods, which is critical for therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.